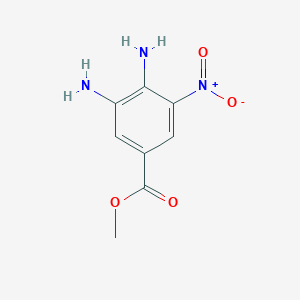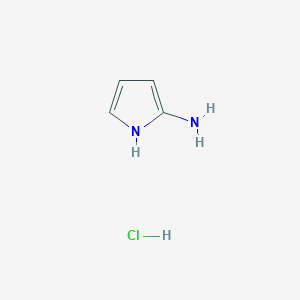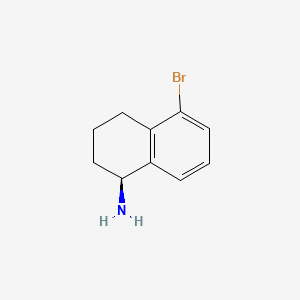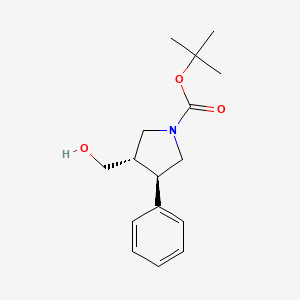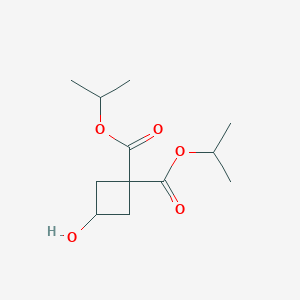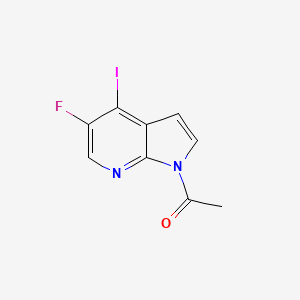
1-Acetyl-5-fluoro-4-iodo-7-azaindole
Descripción general
Descripción
1-Acetyl-5-fluoro-4-iodo-7-azaindole is a compound with the molecular formula C9H6FIN2O . It is a derivative of azaindole, a structural framework that is an integral part of several biologically active natural and synthetic organic molecules .
Molecular Structure Analysis
The molecule contains a total of 21 bonds, including 15 non-H bonds, 11 multiple bonds, 1 double bond, and 10 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Aplicaciones Científicas De Investigación
HIV-1 Attachment Inhibition
1-Acetyl-5-fluoro-4-iodo-7-azaindole derivatives have been studied as potent inhibitors of HIV-1 attachment. These derivatives target the viral envelope protein gp120 and exhibit subnanomolar potency in inhibiting HIV-1. One such compound, BMS-585248, demonstrated improved potency and pharmacokinetic properties compared to previous clinical candidates, making it a candidate for human clinical studies (Regueiro-Ren et al., 2013).
Nucleoside Antibiotic Synthesis
Research has explored the synthesis of nucleoside antibiotics using 1-Acetyl-5-fluoro-4-iodo-7-azaindole derivatives. One study focused on the addition of iodine fluoride to certain compounds, leading to the formation of fluorinated and iodinated nucleosides. These compounds have potential implications in developing new antibiotics and antiviral agents (Jenkins, Verheyden, & Moffatt, 1976).
Pharmaceutical Properties Improvement
Derivatives of 1-Acetyl-5-fluoro-4-iodo-7-azaindole have been used to improve the pharmaceutical properties of HIV-1 inhibitors. These compounds have shown to retain HIV-1 inhibitory profile while enhancing bioavailability and pharmacokinetic properties (Wang et al., 2003).
Synthesis of Novel Fluorinated Compounds
The compound has been used in the synthesis of novel fluorinated azaindolo[3,2-c]isoquinolines, indicating its utility in the development of new chemical entities for various applications, including medicinal chemistry (Atmakur, Emmadi, & Balasubramanian, 2013).
Aggregate Induced Emission
The derivatives of 1-Acetyl-5-fluoro-4-iodo-7-azaindole have shown aggregate induced emission (AIE), making them potentially useful as fluorophores in applications like OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).
Acylation Procedures
This compound has been studied in the context of developing effective procedures for acylation at specific positions on the azaindole ring. Such chemical modifications are crucial in the synthesis of diverse bioactive molecules (Zhang et al., 2002).
Luminescence and Reactivity
7-Azaindole derivatives, related to 1-Acetyl-5-fluoro-4-iodo-7-azaindole, have been extensively investigated for uses in biological probes and imaging, as well as in materials science for their luminescent properties and chemical bond activation capabilities (Zhao & Wang, 2010).
Direcciones Futuras
Azaindoles have attracted the medicinal chemistry community over the last decade due to their enhancements in medicinal chemistry properties . They are part of several FDA-approved drugs for various diseases, and their therapeutic applications continue to be explored . Future research may continue to focus on developing novel synthetic methods for various azaindoles and testing them for bioactivity against a variety of biological targets .
Propiedades
IUPAC Name |
1-(5-fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FIN2O/c1-5(14)13-3-2-6-8(11)7(10)4-12-9(6)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVJHJBQUAKVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C(=CN=C21)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-fluoro-4-iodo-7-azaindole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


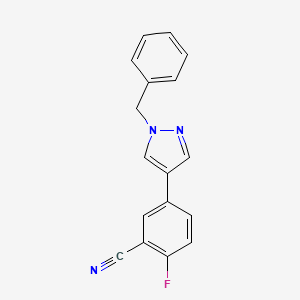
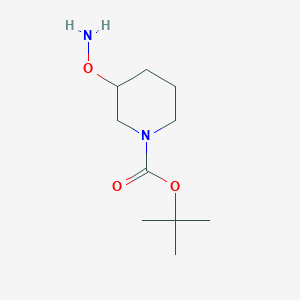

![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)
![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)
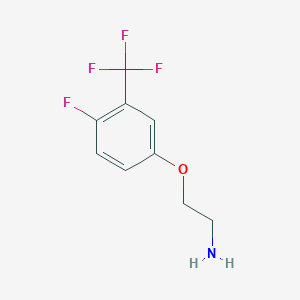
![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)
![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)
![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)
